molecular formula C7H14O3 B2951277 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane CAS No. 132230-40-1

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane

Cat. No.: B2951277
CAS No.: 132230-40-1
M. Wt: 146.186
InChI Key: QRCVMVSQOASXNQ-UHFFFAOYSA-N
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Description

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method involves using zinc-magnesium-aluminium (ZnMgAl) catalysts to facilitate the reaction . The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or other separation techniques to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives.

Scientific Research Applications

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications where such reactivity is desired.

Properties

IUPAC Name

2-(1-methoxypropan-2-yloxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(3-8-2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCVMVSQOASXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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